2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid
Brand Name: Vulcanchem
CAS No.: 31316-80-0
VCID: VC13242572
InChI: InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
SMILES: C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O
Molecular Formula: C7H7NO5S2
Molecular Weight: 249.3 g/mol

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid

CAS No.: 31316-80-0

Cat. No.: VC13242572

Molecular Formula: C7H7NO5S2

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid - 31316-80-0

Specification

CAS No. 31316-80-0
Molecular Formula C7H7NO5S2
Molecular Weight 249.3 g/mol
IUPAC Name 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid
Standard InChI InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
Standard InChI Key OSBIFROMLRRLRF-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O
Canonical SMILES C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O

Introduction

Structural Features and Chemical Properties

Molecular Architecture

The compound’s structure integrates a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) with a succinic acid side chain. Key functional groups include:

  • A 4-oxo-2-thioxo-thiazolidin-3-yl group, which contributes to hydrogen bonding and metal chelation.

  • A butanedioic acid (succinic acid) moiety, enhancing solubility and enabling interactions with biological targets .

The IUPAC name, 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid, reflects its substitution pattern. The Z-configuration of the thioxo group and the planar geometry of the thiazolidinone ring facilitate π-π stacking and hydrophobic interactions .

Physicochemical Properties

Table 1 summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC₇H₇NO₅S₂
Molecular Weight249.3 g/mol
CAS Number31316-80-0
IUPAC Name2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)

The compound’s logP value (estimated at -0.85) indicates moderate hydrophilicity, which influences its pharmacokinetic profile .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid typically involves multi-step reactions starting from succinic acid derivatives. A common approach includes:

  • Formation of the thiazolidinone ring: Condensation of thiourea with chloroacetic acid under basic conditions .

  • Introduction of the succinic acid moiety: Alkylation or esterification followed by hydrolysis .

For example, Abo-Bakr (2020) synthesized analogous thiazolidinones by reacting succinic dihydrazide with phenylisothiocyanate, followed by cyclization with ethyl chloroacetate .

Optimization Strategies

Key parameters affecting yield and purity include:

  • Temperature: Reactions conducted at 60–80°C improve cyclization efficiency .

  • Catalysts: Triethylamine or ammonium acetate enhances reaction rates .

  • Solvent systems: Ethanol or dioxane minimizes side reactions .

Table 2 outlines representative synthesis protocols:

Starting MaterialsConditionsYieldReference
Succinic dihydrazide + phenylisothiocyanateEthanol, reflux, 3 h72%
4-Oxo-2-thioxothiazolidine + succinic anhydrideDMF, 60°C, 6 h68%

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazolidinone derivatives exhibit potent activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In a 2020 study, analogs of 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid demonstrated 2–4-fold higher efficacy than ampicillin, with MIC values ranging from 1.56 to 6.25 µg/mL . The mechanism involves inhibition of bacterial cell wall synthesis and disruption of biofilm formation .

Anticancer and Anti-Leukemic Effects

  • In vitro cytotoxicity: Hybrid derivatives inhibited the growth of leukemia (K562, HL-60), colon cancer (SW-620), and breast cancer (MCF-7) cell lines, with GI₅₀ values as low as 1.57 µM .

  • Mechanisms: Apoptosis induction via Bcl-2 suppression and mitochondrial membrane depolarization .

Table 3 highlights select biological data:

Cell LineGI₅₀ (µM)Target PathwayReference
K562 (Leukemia)1.57Bcl-2/Bax modulation
MCF-7 (Breast Cancer)2.80PI3K/Akt inhibition
Staphylococcus aureus3.12Cell wall synthesis

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for multitarget inhibitors, including:

  • Antimicrobial agents: Modified derivatives with fluorinated benzylidene groups show enhanced biofilm penetration.

  • Anticancer therapeutics: Conjugation with indole or benzimidazole moieties improves selectivity toward tumor cells .

Challenges and Limitations

  • Solubility issues: The succinic acid moiety, while polar, may limit blood-brain barrier penetration .

  • Metabolic instability: Esterase-mediated hydrolysis of the thiazolidinone ring necessitates prodrug strategies .

Future Directions

  • Structural optimization: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance metabolic stability .

  • Combination therapies: Co-administration with checkpoint inhibitors to overcome drug resistance in cancer .

  • Nanoparticle delivery systems: Liposomal encapsulation to improve bioavailability .

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